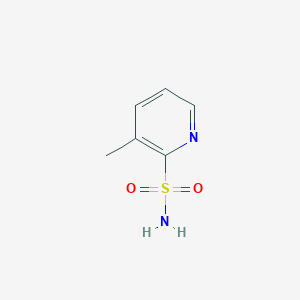

3-Methylpyridine-2-sulfonamide

Descripción

Significance of Sulfonamide Functional Groups in Medicinal Chemistry

The sulfonamide functional group (–SO₂NH₂) is a cornerstone in modern drug design and development. openaccesspub.org Its journey in medicine began with the discovery of sulfonamide antibacterial drugs, the first broadly effective systemic antibacterials, which heralded the antibiotic era. openaccesspub.orgeurjchem.com The significance of this group extends far beyond its antimicrobial origins. Today, sulfonamides are recognized as a "privileged scaffold," appearing in a vast array of FDA-approved medications for treating a multitude of conditions.

The utility of the sulfonamide group is rooted in its distinct physicochemical properties. It is characterized by its strong electron-withdrawing nature, hydrolytic stability, polarity, and capacity for hydrogen bonding. These attributes allow it to act as a versatile pharmacophore that can engage with biological targets, such as enzymes and receptors, through critical binding interactions. vulcanchem.com The sulfonamide moiety is present in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. eurjchem.com For instance, in 2019, sulfonamides constituted 25% of all sulfur-containing drugs approved by the FDA, underscoring their continued importance in pharmaceutical research. Their ability to improve the water solubility of drug candidates and modulate metabolic pathways further cements their role as a vital functional group in medicinal chemistry.

Overview of Pyridine-Containing Scaffolds in Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another ubiquitous structure in chemical and biological sciences. vulcanchem.comunirioja.es As an isostere of benzene (B151609), it is a fundamental building block found in numerous natural products, including alkaloids (like nicotine) and vitamins (like niacin and pyridoxine). vulcanchem.comunirioja.es In the realm of medicinal chemistry, the pyridine scaffold is highly valued for its ability to confer favorable properties to drug molecules. beilstein-journals.org

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of basicity, which can improve the aqueous solubility of a compound—a critical factor for drug efficacy. vulcanchem.comwikipedia.org Pyridine-containing compounds have demonstrated a wide spectrum of pharmacological activities, leading to their incorporation into drugs for antimicrobial, antiviral, antidiabetic, and anticancer applications. wikipedia.org The rigid structure of the pyridine ring provides a well-defined scaffold that can be readily functionalized, allowing chemists to systematically modify a molecule to optimize its interaction with a biological target. vulcanchem.com This ease of modification and its proven track record in successful drug candidates have made the pyridine moiety one of the most extensively used heterocyclic scaffolds in drug design and synthesis. vulcanchem.combeilstein-journals.org

Historical Context of 3-Methylpyridine-2-sulfonamide in Chemical and Biological Sciences

The specific history of this compound is situated within the broader historical development of sulfonamide and pyridine chemistry. The era of sulfonamide drugs began in the 1930s with the discovery of prontosil, which was found to metabolize into the active antibacterial agent sulfanilamide (B372717). openaccesspub.org This breakthrough spurred decades of research into modifying the sulfanilamide structure to create new derivatives with improved properties. openaccesspub.org In parallel, the industrial synthesis and application of pyridine and its derivatives, such as 3-methylpyridine (B133936) (also known as 3-picoline), grew significantly throughout the 20th century for use in agriculture and pharmaceuticals. beilstein-journals.orgwikipedia.org

The synthesis of pyridine sulfonamides represents a logical convergence of these two fields of research. While the exact date of the first synthesis of this compound is not prominently documented in historical records, its emergence is part of the systematic exploration of structure-activity relationships (SAR) of functionalized heterocyclic compounds. Researchers began combining the pyridine scaffold with the sulfonamide group to explore new therapeutic possibilities. The starting material, 3-methylpyridine, is a large-scale industrial chemical produced from precursors like acrolein and ammonia (B1221849). wikipedia.org

General synthetic routes for pyridine sulfonamides typically involve the chlorosulfonation of a pyridine derivative followed by amination. vulcanchem.com Research into isomers like this compound and its relatives has been driven by the quest for novel enzyme inhibitors and other bioactive molecules. For example, studies have investigated various pyridine sulfonamide derivatives for their potential as antidiabetic agents, inhibitors of cyclooxygenase-2 (COX-2), and as ligands for carbonic anhydrases. eurjchem.comnih.gov The compound itself is studied as a chemical intermediate and a building block for creating more complex molecules with potential therapeutic value.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65938-79-6 | sigmaaldrich.com |

| Molecular Formula | C₆H₈N₂O₂S | sigmaaldrich.com |

| Molecular Weight | 172.21 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | ZOEZYLUVSDCJLS-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Research Context of Related Pyridine Sulfonamide Derivatives

| Compound/Derivative Class | Research Focus | Key Findings | Reference |

| Pyridine Acyl Sulfonamides | Cyclooxygenase-2 (COX-2) Inhibition | A synthesized derivative showed potent COX-2 inhibitory activity (IC₅₀ of 0.8 μM) and antiproliferative activity against several cancer cell lines. | nih.gov |

| Pyridine-based Sulfonamides | Alpha-amylase Inhibition (Antidiabetic) | A series of new pyridine-based sulfonamide derivatives demonstrated notable antidiabetic activity in an α-amylase inhibition assay. | eurjchem.com |

| 6-Methylpyridine-2-sulfonamide | Synthesis and Reactivity | General synthetic pathways established; used in structure-activity relationship studies for medicinal chemistry research. | vulcanchem.com |

| N-Methylpyridine-3-sulfonamide Derivatives | Antitumor Activity | A derivative demonstrated potent antitumor activity by disrupting specific protein-protein interactions and cellular pathways. |

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEZYLUVSDCJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485443 | |

| Record name | 3-methylpyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65938-79-6 | |

| Record name | 3-Methyl-2-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65938-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylpyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylpyridine 2 Sulfonamide and Its Analogs

Direct Synthesis Approaches

Direct approaches to 3-Methylpyridine-2-sulfonamide and its analogs involve the formation of the core structure in a highly convergent manner, often establishing the critical sulfur-nitrogen bond or the pyridine (B92270) ring system in the key steps.

Ullmann Coupling Reaction-Based Preparations

The Ullmann reaction, a cornerstone of copper-catalyzed cross-coupling chemistry, provides a viable route for the synthesis of pyridine sulfonamides. wikipedia.orgwikipedia.orgorganic-chemistry.org This methodology is predicated on the copper-mediated coupling of an aryl halide with a nucleophile. In the context of this compound synthesis, this can be envisioned through two main pathways: the coupling of a 3-methyl-2-halopyridine with an ammonia (B1221849) surrogate or a primary sulfonamide (a Goldberg-type reaction), or the reaction of a pyridine-based sulfenamide (B3320178) with an aryl iodide. wikipedia.orgnih.gov

The mechanism generally involves the formation of a copper(I) species that reacts with the aryl halide. wikipedia.org Modern iterations of the Ullmann condensation have introduced the use of soluble copper catalysts with various ligands, which can lower the traditionally harsh reaction temperatures (often exceeding 200°C). wikipedia.orgnih.gov For heteroaryl substrates like pyridine, the choice of ligand and reaction conditions is critical to achieving good yields. For instance, the S-arylation of sulfenamides with heteroaryl iodides has been successfully demonstrated using copper(I) iodide as the catalyst. nih.gov

Catalytic Approaches (e.g., Copper-Catalyzed, Palladium-Catalyzed, Brønsted Acid-Catalyzed)

Modern catalysis offers powerful tools for the synthesis of sulfonamides, with copper, palladium, and Brønsted acids emerging as particularly effective catalysts.

Copper-Catalyzed: Beyond the classical Ullmann reaction, contemporary copper catalysis enables direct, single-step three-component synthesis of sulfonamides. One notable strategy involves the coupling of (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABCO-bis(sulfur dioxide) (DABSO), using a Cu(II) catalyst. nih.govscispace.com This approach is highly modular and tolerates a wide variety of functional groups on both the boronic acid and amine coupling partners. nih.gov

Palladium-Catalyzed: Palladium catalysis provides mild and efficient pathways to sulfonamides and their precursors. A key strategy is the palladium-catalyzed sulfonylation of arylboronic acids with SO2 and a chlorine source to generate arylsulfonyl chlorides in situ. These intermediates can then be reacted with an amine in a one-pot process to yield the desired sulfonamide. nih.gov This method avoids the harsh conditions of traditional sulfonyl chloride synthesis. nih.gov Another advanced approach is the palladium-catalyzed addition of aryl halides to N-sulfinylamines, which produces sulfinamides—versatile precursors that can be readily oxidized to sulfonamides. nih.govacs.org

Brønsted Acid-Catalyzed: Organocatalysis using Brønsted acids presents an atom-economical and metal-free alternative. A three-component reaction has been developed where a Brønsted acid, such as (1S)-(+)-10-camphorsulfonic acid, catalyzes the reaction between a 2-alkylazaarene (e.g., 2,6-dimethylpyridine), an aldehyde, and a sulfonamide. rsc.org This reaction proceeds through the selective functionalization of the C(sp³)–H bond of the alkyl group adjacent to the pyridine nitrogen via an in situ generated N-sulfonylimine. rsc.org This method is particularly relevant for synthesizing analogs of this compound. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govnih.gov Several MCRs have been developed for the synthesis of pyridine rings bearing sulfonamide moieties.

One such strategy involves a one-pot reaction of an aryl aldehyde, malononitrile, an N-(4-acetylphenyl)benzenesulfonamide derivative, and ammonium (B1175870) acetate (B1210297) under the catalysis of a novel ionic liquid. rsc.orgresearchgate.net This reaction proceeds through a cascade of events including Knoevenagel condensation, Michael addition, and cyclization, followed by an oxidation step to yield the final aromatic pyridine product. rsc.org This approach allows for the rapid assembly of complex sulfonamide-containing pyridines from simple precursors.

| Entry | Aldehyde | Product | Yield (%) | Time (min) |

| 1 | Benzaldehyde | N-(4-(6-amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 80 | 15 |

| 2 | 4-Methylbenzaldehyde | N-(4-(6-amino-5-cyano-4-(p-tolyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 85 | 20 |

| 3 | 4-Chlorobenzaldehyde | N-(4-(6-amino-4-(4-chlorophenyl)-5-cyanopyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 92 | 10 |

| 4 | 4-Hydroxybenzaldehyde | N-(4-(6-amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 88 | 15 |

| 5 | Thiophene-2-carbaldehyde | N-(4-(6-amino-5-cyano-4-(thiophen-2-yl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 86 | 20 |

Table 1: Examples of pyridine sulfonamide analogs synthesized via a catalytic one-pot multicomponent reaction. Data sourced from Bakherad et al. (2021). rsc.org

Oxidative Conversion Methods

Oxidative methods are fundamental to sulfonamide synthesis, often involving the formation of the S(VI) oxidation state of the sulfonyl group at a late stage.

A common strategy is the oxidative coupling of thiols and amines. rsc.org Recent advancements include electrochemical methods where the coupling is driven by electricity without the need for chemical oxidants, generating hydrogen as the only byproduct. acs.orgcardiff.ac.uk The proposed mechanism involves the oxidation of the amine to an aminium radical, which then reacts with a disulfide (formed from the thiol) to generate a sulfenamide intermediate. This intermediate undergoes two further oxidation steps to form the final sulfonamide. acs.org Chemical oxidants such as I₂O₅ have also been used to mediate the direct oxidative coupling of aryl thiols and various amines to form sulfonamides in high yields. rsc.org Furthermore, many catalytic cycles for pyridine synthesis conclude with an oxidation/aromatization step to form the stable aromatic ring, a process that can be considered an oxidative conversion. rsc.orgnih.gov

S-N Bond Formation and C-N Cross-Coupling Methodologies

The construction of the sulfonamide linkage can be approached from two distinct perspectives: forming the sulfur-nitrogen (S-N) bond directly or forming the carbon-nitrogen (C-N) bond by attaching a pre-existing sulfonamide group to the pyridine ring.

S-N Bond Formation: The most traditional and widely used method for S-N bond formation is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govorganic-chemistry.org This reaction is typically robust and high-yielding. The main challenge often lies in the synthesis of the required sulfonyl chloride precursor, which can require harsh conditions. nih.gov Modern alternatives bypass the need for sulfonyl chlorides, for example, through the direct oxidative coupling of thiols and amines as previously discussed. rsc.org The fundamental nature of the S-N bond in sulfonamides is primarily a single bond with minimal π-bonding character involving sulfur 3p orbitals. semanticscholar.org

C-N Cross-Coupling: This strategy involves coupling a sulfonamide (R-SO₂NH₂) with a halo-pyridine, such as 3-methyl-2-bromopyridine. This transformation is a type of N-arylation reaction, which can be catalyzed by either copper (Ullmann-Goldberg reaction) or palladium (Buchwald-Hartwig amination). wikipedia.orgnih.gov These methods are powerful for creating a diverse range of analogs, as both the sulfonamide and the pyridine components can be varied independently. The choice of catalyst, ligand, and base is crucial for achieving high efficiency, especially with the electron-rich and potentially coordinating pyridine ring system.

Precursor-Based Synthesis Routes

The synthesis of this compound often relies on the preparation of key precursors, most notably 3-methylpyridine-2-sulfonyl chloride. The synthesis of this intermediate is a critical step that dictates the feasibility of several subsequent S-N bond-forming reactions.

A common method for preparing pyridine-sulfonyl chlorides is through a Sandmeyer-type reaction. chemicalbook.compatsnap.comgoogle.com This process typically starts with the corresponding aminopyridine, in this case, 3-methyl-2-aminopyridine. The amino group is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. patsnap.comgoogle.com The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This introduces the sulfonyl chloride (-SO₂Cl) group onto the pyridine ring at the position of the original amino group. chemicalbook.com The resulting 3-methylpyridine-2-sulfonyl chloride is a highly reactive electrophile that can be readily coupled with ammonia or an ammonia surrogate to form the final this compound product. chemicalbook.com

Utilization of Pyridine Derivatives as Starting Materials

A primary strategy for synthesizing pyridine-2-sulfonamides involves the modification of pre-existing pyridine rings. Halogenated pyridines and pyridine thiols are common and effective starting materials for introducing the sulfonyl group.

For instance, a patent for the synthesis of 3-ethylsulfonyl-2-pyridine sulfonamide, an analog of this compound, describes methods starting from 2-fluoropyridine (B1216828) or 2,3-dichloropyridine. google.com These halogenated pyridines undergo nucleophilic substitution reactions to build the required functionality on the ring. Another approach involves the direct conversion of 2,6-dibromopyridine (B144722) with sulfuryl chloride to efficiently produce 6-bromopyridine-2-sulfonyl chloride, a key intermediate. thieme-connect.com

A particularly well-documented method begins with azaarenethiols (such as pyridine-2-thiol) as the precursor. tandfonline.comtandfonline.comfigshare.com This approach utilizes an oxidative chlorination reaction to convert the thiol group into a sulfonyl chloride. This transformation is a crucial step, as the resulting sulfonyl chloride is a versatile intermediate ready for conversion into the final sulfonamide. tandfonline.com

Table 1: Synthesis of Pyridine-2-sulfonyl Chlorides from Pyridine Derivatives

| Starting Material | Reagents | Product | Key Transformation | Reference(s) |

|---|---|---|---|---|

| Azaarenethiol (e.g., Pyridine-2-thiol) | NaClO₂, conc. HCl, Water | Azaarenesulfonyl chloride | Oxidative Chlorination | tandfonline.com, tandfonline.com, figshare.com |

| 2,6-Dibromopyridine | Sulfuryl chloride | 6-Bromopyridine-2-sulfonyl chloride | Direct Sulfonylation | thieme-connect.com |

Transformations Involving Sulfonyl Chlorides and sulfonic Acids

The most direct and widely used method for forming the sulfonamide bond is the reaction between a sulfonyl chloride and an amine or ammonia. researchgate.net Pyridine-2-sulfonyl chlorides, synthesized from precursors like pyridine-2-thiols, readily undergo a condensation reaction with various amines to yield the corresponding sulfonamides. tandfonline.comtandfonline.comfigshare.com

This reaction is highly efficient for producing a diverse range of sulfonamide derivatives. For example, 3-ethylsulfonyl-2-pyridine sulfonyl chloride is treated with ammoniacal liquor in an organic solvent to carry out a condensation reaction that yields 3-ethylsulfonyl-2-pyridine sulfonamide. google.com

When starting from sulfonic acids, the synthesis is typically a two-step process. The sulfonic acid is first converted into the more reactive sulfonyl chloride intermediate, which is then reacted with the desired amine. An alternative, more direct approach involves the synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, a method noted for its good functional group tolerance and high yields. researchgate.net

Table 2: Formation of Sulfonamides from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine/Ammonia Source | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Azaarenesulfonyl chlorides | Chiral amines (e.g., (l)-1-phenylethylamine, amino acid esters) | Chiral sulfonamides | Condensation | tandfonline.com, tandfonline.com |

| 3-Ethylsulfonyl-2-pyridine sulfonyl chloride | Ammoniacal liquor | 3-Ethylsulfonyl-2-pyridine sulfonamide | Condensation | google.com |

Stereoretentive Approaches to Chiral Sulfonamides

In the synthesis of chiral molecules, maintaining the stereochemical integrity of chiral centers is paramount. Stereoretentive methods ensure that the configuration of a stereocenter in the starting material is preserved in the final product.

A prominent example of a stereoretentive approach in the synthesis of sulfonamide analogs involves the reaction of a pyridine-2-sulfonyl chloride with a chiral amine. tandfonline.com In this process, the reaction occurs at the nitrogen atom of the amine, and the bonds to the existing chiral center of the amine are not broken or rearranged. This ensures that the chirality is retained in the final sulfonamide product. For example, various azaarenesulfonyl chlorides have been successfully reacted with enantiopure amines, such as (l)-1-phenylethylamine and various amino acid esters, to produce the desired chiral sulfonamides in good yields (74-83%). tandfonline.com The resulting chiral sulfonamides are valuable substrates in other chemical transformations, such as C-H activation, where the azaaryl moiety can act as a directing group. tandfonline.com

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. msu.edumdpi.com

One significant advancement is the use of water as a solvent, which is a safer and more environmentally benign alternative to traditional organic solvents. mdpi.com A simple and effective method for preparing azaarenesulfonyl chlorides—key precursors to the target sulfonamides—employs water as the solvent for the NaClO₂-mediated oxidative chlorination of azaarenethiols. tandfonline.comtandfonline.comfigshare.com Furthermore, a facile synthesis of sulfonamides has been developed that occurs in aqueous media under dynamic pH control. rsc.org This method uses equimolar amounts of reactants, omits the need for organic bases, and allows for product isolation by simple filtration, resulting in excellent yields and purity without further purification. rsc.org

Atom economy, a core principle of green chemistry, is maximized through multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product. msu.edu The synthesis of new pyridines containing a sulfonamide moiety has been achieved via a catalytic one-pot MCR under solvent-free conditions, resulting in high yields and short reaction times. rsc.org

Energy efficiency is another key consideration. msu.edu Microwave-assisted synthesis has emerged as a valuable green technique for preparing pyridine derivatives and for the direct synthesis of sulfonamides from sulfonic acids. researchgate.netnih.gov This method often leads to dramatically reduced reaction times and increased yields compared to conventional heating methods. The use of deep eutectic solvents (DESs) also represents a sustainable approach, providing an environmentally responsible and reusable medium for the synthesis of sulfonamides from amines and sulfonyl chlorides. researchgate.net

Table 3: Application of Green Chemistry Principles in Sulfonamide Synthesis

| Green Chemistry Principle | Synthetic Application | Advantages | Reference(s) |

|---|---|---|---|

| Safer Solvents | Use of water for oxidative chlorination and sulfonamide formation. | Reduces use of volatile organic compounds (VOCs), non-toxic, non-flammable. | tandfonline.com, rsc.org |

| Atom Economy | One-pot, multicomponent synthesis of pyridine sulfonamides. | Minimizes by-products, reduces waste, simplifies procedures. | rsc.org |

| Design for Energy Efficiency | Microwave-assisted synthesis of sulfonamides from sulfonic acids. | Reduces reaction times, lowers energy consumption, often improves yields. | researchgate.net |

| Safer Solvents & Auxiliaries | Use of deep eutectic solvents (DESs) as reaction media. | Environmentally responsible, reusable, simple workup. | researchgate.net |

Chemical Reactivity and Transformations of 3 Methylpyridine 2 Sulfonamide

Functional Group Modifications

The inherent functionalities of 3-Methylpyridine-2-sulfonamide—the methyl group, the sulfonamide moiety, and the pyridine (B92270) ring—serve as focal points for a variety of chemical modifications. These transformations allow for the fine-tuning of the molecule's steric and electronic properties.

Oxidation Reactions

The compound possesses two primary sites susceptible to oxidation: the methyl group attached to the pyridine ring and the sulfonamide group itself.

Methyl Group Oxidation : The methyl group at the 3-position of the pyridine ring can undergo oxidation to yield different products, such as an alcohol, aldehyde, or carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, the selective photoelectrocatalytic oxidation of 3-methylpyridine (B133936) using a WO3-decorated nanotube-structured TiO2 catalyst has been shown to produce nicotinic acid (Vitamin B3). rsc.org Stronger oxidizing agents can also achieve this transformation. beilstein-journals.org

Sulfonamide Moiety Transformation : The sulfonamide group is generally stable but can be oxidized under specific conditions. For example, related sulfonamide compounds can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. vulcanchem.comevitachem.com

Reactions Involving the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group (-SO₂NH₂) is a key reactive center. Its lone pair of electrons and the acidic nature of the N-H protons make it a versatile site for various transformations. The protons can be removed by a base, converting the sulfonamide into a potent nucleophile. This anion can then participate in reactions with a range of electrophiles. This reactivity is fundamental to many derivatization strategies, particularly the synthesis of N-substituted derivatives. vulcanchem.comgoogleapis.com

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring's aromatic system has a distinct reactivity profile compared to benzene (B151609), which is influenced by the electron-withdrawing nature of the ring nitrogen. gcwgandhinagar.comnih.gov

Electrophilic Substitution : The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electronegative nitrogen atom, which reduces the electron density of the ring carbons. gcwgandhinagar.com Such reactions are difficult and require harsh conditions. nih.gov When substitution does occur, it is directed to the 3-position (β-position), which is less deactivated than the 2- and 4-positions. gcwgandhinagar.comnih.gov The presence of the electron-donating methyl group at position 3 would further reinforce this preference, while the electron-withdrawing sulfonamide group at position 2 would further deactivate the ring.

Nucleophilic Substitution : Conversely, the pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions (α- and γ-positions), which are electron-deficient. gcwgandhinagar.comnih.gov Nucleophilic displacement of a leaving group (like a halide) is a common method for introducing new functional groups onto a pyridine ring. researchgate.net While this compound itself does not have a leaving group other than hydrogen, its derivatives can be designed to undergo such reactions. The Chichibabin amination is a classic example of nucleophilic substitution of hydrogen on a pyridine ring. researchgate.net

Derivatization Strategies for Structural Diversity

The reactive sites on this compound provide a scaffold for building a diverse library of related compounds through various derivatization strategies.

Synthesis of N-Substituted Sulfonamide Derivatives

One of the most direct methods for achieving structural diversity is through N-substitution at the sulfonamide nitrogen. This is typically achieved by deprotonating the sulfonamide with a suitable base, followed by reaction with an electrophile, such as an alkyl or aralkyl halide. asianpubs.orgnih.gov This approach allows for the introduction of a wide array of substituents, systematically modifying the compound's properties. For related pyridine sulfonamides, bases like lithium hydride (LiH) in N,N-dimethyl formamide (B127407) (DMF) or potassium carbonate in acetone (B3395972) have been effectively used for these transformations. asianpubs.orggoogle.com

| Starting Material | Reagents | Solvent | Product Type | Reference |

|---|---|---|---|---|

| N-(4-methylpyridin-2-yl)benzenesulfonamide | Alkyl/Aralkyl Halides, LiH | DMF | N-Substituted-N-(4-methylpyridin-2-yl)benzenesulfonamides | asianpubs.org |

| 5-methyl-pyridine-2-sulfonamide | 4-[4,6-dichloro-5-(2-methoxy-phenoxy)-pyrimidine-2-yl]-pyridine-2-carbonitrile, K₂CO₃, DABCO | Acetone | N-Pyrimidinyl substituted sulfonamide | google.com |

Introduction of Heterocyclic Moieties

Expanding on N-substitution, various heterocyclic systems can be appended to the this compound core, primarily through the sulfonamide nitrogen. This strategy involves reacting the sulfonamide with a halogenated heterocycle, often under basic conditions, to form a C-N or S-N bond. googleapis.comgoogle.com This method is valuable for creating complex molecules that merge the structural features of pyridine sulfonamides with those of other heterocyclic classes like pyrimidines, triazoles, or thiazoles. google.comtsijournals.comrsc.orgnih.gov For example, research has shown the successful coupling of pyridine-2-sulfonamides with dichloro-pyrimidines to create more complex structures. googleapis.comgoogle.com

| Sulfonamide Derivative | Coupling Partner | Key Reaction Type | Resulting Heterocyclic Moiety | Reference |

|---|---|---|---|---|

| 5-isopropyl-pyridine-2-sulfonamide | 4,6-dichloro-5-(2-methoxy-phenoxy)-2-morpholin-4-yl-pyrimidine | Nucleophilic Aromatic Substitution | Pyrimidinyl | googleapis.com |

| N-(4-aminophenyl)-4-methylbenzenesulfonamide | Diazotization followed by reaction with Sodium Azide | Diazotization/Azide Substitution | Azide (precursor to Triazole) | tsijournals.com |

| Various Sulfonamides | Quinoline N-oxides, PhI(OAc)₂, PPh₃ | 1,3-dipolar [3+3]-cycloaddition | Quinolinyl | thieme-connect.com |

Development of Hybrid Compounds with Bioactive Scaffolds

The strategic design of novel therapeutic agents often employs molecular hybridization, a technique that combines two or more distinct bioactive scaffolds into a single molecular entity. nih.govresearchgate.net This approach aims to create hybrid compounds with enhanced biological activity, improved selectivity, or a multi-target profile compared to the individual parent molecules. nih.gov The this compound framework, along with its isomers, serves as a valuable building block in this strategy due to the versatile reactivity of the sulfonamide group and the pyridine ring, which are common pharmacophores in medicinal chemistry. eurjchem.comnih.gov

Researchers utilize various synthetic methodologies to link pyridine sulfonamide moieties with other biologically active structures. Prominent among these are transition metal-catalyzed cross-coupling reactions and click chemistry, which offer efficient and reliable ways to form stable bonds between different molecular fragments. ias.ac.innih.gov

A notable example of this strategy is the synthesis of novel sulfonamide hybrids incorporating a 1,2,3-triazole linker. ias.ac.in In a relevant study, a series of hybrid molecules were synthesized via a copper-catalyzed azide-alkyne cycloaddition (a "click" reaction). ias.ac.inmdpi.com This reaction involved coupling various terminal alkynes with an azide-bearing scaffold, such as 4-azidobenzenesulfonamide. The resulting triazole-linked hybrids were then evaluated for their biological activities. ias.ac.in One such synthesized compound, N-[(1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl]pyridine-3-sulfonamide, demonstrates the integration of a pyridine sulfonamide scaffold into a more complex hybrid molecule. ias.ac.in

The research findings for a series of these synthesized sulfonamide-triazole hybrids revealed their potential as antiproliferative agents. The compounds were screened against several human cancer cell lines, with some exhibiting significant inhibitory activity. ias.ac.in For instance, the compound featuring a 2-chlorophenyl moiety showed potent activity against the MGC-803 human gastric cancer cell line, with an IC₅₀ value of 0.7 μmol. ias.ac.in This highlights how modifying the scaffold attached to the triazole ring can modulate the biological efficacy of the hybrid compound. ias.ac.in

The detailed findings from the antiproliferative screening are presented below.

Table 1: In Vitro Antiproliferative Activity of Synthesized Sulfonamide-Triazole Hybrids (8a-l)

| Compound | Attached Scaffold (R group) | IC₅₀ (μmol) vs. MGC-803 | IC₅₀ (μmol) vs. EC-109 | IC₅₀ (μmol) vs. PC-3 |

| 8a | 4-Fluorophenyl | 19.3 | 20.1 | 18.7 |

| 8b | Phenyl | 23.4 | 25.6 | 21.3 |

| 8c | 2-Chlorophenyl | 0.7 | 1.1 | 2.3 |

| 8d | Thiophen-2-yl | 1.8 | 2.5 | 3.1 |

| 8e | 5-Chlorothiophen-2-yl | 1.5 | 2.1 | 2.9 |

| 8f | 4-Bromophenyl | 1.3 | 1.9 | 2.5 |

| 8g | 3-Bromophenyl | 1.1 | 1.5 | 2.1 |

| 8h | 2-Bromophenyl | 0.9 | 1.3 | 1.9 |

| 8i | Furan-2-yl | 2.1 | 2.9 | 3.5 |

| 8j | 4-Methylphenyl | 15.6 | 18.3 | 17.2 |

| 8k | Pyridin-3-yl | 1.9 | 2.7 | 3.3 |

| 8l | 3-Nitrophenyl | 1.0 | 1.4 | 2.0 |

| 5-FU (Control) | - | 5.2 | 7.8 | 6.5 |

| Data sourced from Fu, D. J., et al. (2018). ias.ac.in |

This molecular hybridization approach, facilitated by robust chemical reactions, allows for the systematic modification of the pyridine sulfonamide core, leading to the generation of diverse chemical libraries for biological screening and the discovery of new lead compounds. nih.govias.ac.in

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy offers a powerful, non-destructive means to probe the molecular structure of 3-Methylpyridine-2-sulfonamide. Each technique provides unique insights into the compound's constitution.

NMR spectroscopy is fundamental in determining the connectivity and chemical environment of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, pyridine-2-sulfinamide, the aromatic protons of the pyridine (B92270) ring appear in the range of δ 7.44–8.71 ppm, while the amine protons (NH₂) show a broad singlet at approximately 4.66 ppm. acs.org For derivatives of this compound, the methyl group protons would be expected to resonate in the aliphatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum of pyridine-2-sulfinamide shows signals for the aromatic carbons at δ 120.6, 125.6, 138.1, and 150.0 ppm, with the carbon attached to the sulfinamide group appearing at δ 164.5 ppm. acs.org The presence of a methyl group in this compound would introduce an additional signal in the upfield region.

¹⁵N NMR: While specific ¹⁵N NMR data for this compound is not readily available in the provided results, this technique would be invaluable for directly probing the electronic environment of the pyridine and sulfonamide nitrogen atoms. This can provide details on hybridization and participation in hydrogen bonding.

Table 1: Representative NMR Data for Related Pyridine Sulfonamide Structures

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Pyridine Protons | 7.44 - 8.71 |

| ¹H | Amine (NH₂) | ~4.66 |

| ¹³C | Aromatic Pyridine Carbons | 120.6 - 150.0 |

| ¹³C | Carbon attached to Sulfonamide | ~164.5 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key vibrational modes for sulfonamides include the asymmetric and symmetric stretching of the SO₂ group, typically observed in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching of the sulfonamide group usually appears as a broad band in the 3400–3200 cm⁻¹ region. s-a-s.orgpg.edu.pl The pyridine ring itself will exhibit characteristic C-H and C=C stretching vibrations. s-a-s.orgpg.edu.pl For pyridine and thiazole (B1198619) sulfonamide derivatives, it has been noted that the SO₂ symmetric stretching bands can be found between 1145 to 1130 cm⁻¹, which is indicative of the imido form. jst.go.jp

Table 2: Characteristic IR Absorption Frequencies for Sulfonamides

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | 1370 - 1330 |

| SO₂ | Symmetric Stretch | 1180 - 1160 |

| N-H | Stretch | 3400 - 3200 |

| Pyridine Ring | C-H and C=C Stretches | Various characteristic bands |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. sci-hub.se

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction studies are crucial for unambiguously determining the molecular structure. For instance, studies on related sulfonamide derivatives have revealed detailed structural information. mdpi.comrsc.org A derivative, 5-methyl-pyridine-2-sulfonic acid [6-methoxy-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide, was found to exist in different crystalline forms, each with a unique X-ray powder diffraction pattern. google.com Another example is the 3-methylpyridine (B133936) monosolvate of sulfamethazine, which crystallizes in the orthorhombic space group P212121. x-mol.com Such studies provide precise atomic coordinates, allowing for a detailed analysis of the molecular geometry.

The solid-state packing of this compound and its derivatives is governed by a network of intermolecular non-covalent interactions.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structures of related sulfonamides, extensive hydrogen bonding networks are observed. For example, in the pyridine solvate of sulfamethazine, intramolecular N-H···N hydrogen bonds are present. x-mol.com The amino group can also act as a hydrogen bond donor. mdpi.com These interactions are fundamental to the stability of the crystal lattice. researchgate.net

Conformational Analysis in Crystalline States

A comprehensive analysis of the conformational properties of this compound in its crystalline state is currently limited by the absence of publicly available, detailed crystallographic studies for this specific compound. While extensive research exists on the crystal structures of related sulfonamide-containing molecules and pyridine derivatives, direct experimental data, such as single-crystal X-ray diffraction analysis, for this compound has not been reported in the surveyed scientific literature.

The conformation of a molecule in its crystalline state is defined by a combination of intramolecular forces, which dictate the preferred geometry of the molecule itself, and intermolecular forces, which govern how the molecules pack together in the crystal lattice. Key parameters in this analysis include torsion angles, bond lengths, and bond angles, which collectively describe the three-dimensional arrangement of the atoms.

The crucial torsion angle in this compound would be that which describes the rotation around the C-S bond, specifically the angle between the plane of the pyridine ring and the N-S-O plane of the sulfonamide group. This angle is influenced by the steric hindrance from the ortho-methyl group and the electronic interactions between the aromatic ring and the sulfonamide moiety.

For related molecules, such as in a nickel complex of sulfadiazine (B1682646) with a 3-methyl pyridine ligand, the pyridine ring has been observed to be planar. nih.gov In the crystal structure of N-3-pyridinyl-methanesulfonamide, the structure is stabilized by a network of hydrogen bonds, with a notable interaction between the pyridine nitrogen atom and a sulfonamide hydrogen atom. researchgate.net

To provide a detailed and accurate conformational analysis of this compound in its crystalline state, experimental determination of its crystal structure is necessary. Such a study would provide the precise atomic coordinates, from which detailed tables of bond lengths, bond angles, and torsion angles could be generated, offering a definitive understanding of its solid-state conformation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. github.io It is frequently employed to predict various molecular properties of sulfonamides and related pyridine (B92270) derivatives. researchgate.netnih.gov

Theoretical geometry optimization of 3-Methylpyridine-2-sulfonamide is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). researchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. arxiv.org The optimized structural parameters, including bond lengths and bond angles, can then be compared with experimental data, often showing good agreement. researchgate.netnih.gov For instance, in related sulfonamide structures, the optimized geometry has been successfully determined using both DFT and restricted Hartree-Fock (RHF) methods. researchgate.net

The electronic structure of the molecule, which dictates its chemical behavior, is also elucidated through these calculations. Analysis of the electronic properties provides insights into the distribution of electrons and the nature of chemical bonds within the molecule. researchgate.net

Table 1: Selected Optimized Geometric Parameters for a Related Sulfonamide

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.78 | - |

| S-N | 1.65 | - |

| S=O | 1.45 | - |

| C-N-S | - | 123.5 |

| O-S-O | - | 120.1 |

This table presents representative data for a sulfonamide structure and is intended for illustrative purposes. The exact values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. core.ac.uk The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. core.ac.uk

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. core.ac.uk Conversely, a larger energy gap points to a more stable and less reactive molecule. jocpr.com The energies of the HOMO and LUMO and their gap are calculated using DFT, and these values help to understand the charge transfer that can occur within the molecule. researchgate.netnih.gov For similar pyridine derivatives, the HOMO-LUMO gap has been found to be in the range of approximately 4.13–5.00 eV. core.ac.uk The distribution of these frontier orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Related Pyridine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 5.00 |

This table provides example values. The specific energies for this compound would be determined through dedicated DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netjocpr.com The MEP surface displays regions of different electrostatic potential, typically color-coded, where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). set-science.com For pyridine-containing compounds, the nitrogen atom often represents a region of negative potential. cmu.ac.th

Fukui functions are another set of local reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule. set-science.comresearchgate.net They quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thus indicating the propensity of a site for nucleophilic, electrophilic, or radical attack. researchgate.net The analysis of MEP and Fukui functions provides a comprehensive understanding of the molecule's chemical reactivity. set-science.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the classic Lewis structure concept. uni-muenchen.defaccts.de This method investigates intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. researchgate.netnih.gov

NBO analysis quantifies the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions is estimated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant charge transfer and greater stabilization. researchgate.netajol.info This analysis can reveal important details about the nature of the bonds, including their polarity and hybrid composition. ajol.info

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide valuable insights into the conformational flexibility and dynamics of this compound. nih.govmdpi.com By simulating the molecule's behavior in a given environment (e.g., in a solvent), MD can reveal the different shapes (conformations) the molecule can adopt and the transitions between them. nih.gov This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. mdpi.com For instance, MD simulations have been used to study the conformational changes in enzymes upon binding with sulfonamide inhibitors. peerj.com

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. vulcanchem.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at a molecular level. unar.ac.id

In the context of this compound, molecular docking studies can be performed to investigate its potential interactions with various biological targets. imist.maimist.ma The process involves placing the 3D structure of the sulfonamide into the binding site of a target protein and calculating the binding energy for different orientations and conformations. peerj.com The results are often presented as a docking score, where a more negative value typically indicates a more favorable binding interaction. imist.ma These studies can identify key interactions, such as hydrogen bonds and π-stacking, between the sulfonamide and the amino acid residues of the target protein, providing insights into its potential biological activity. vulcanchem.comacs.org

Table 3: Example of Molecular Docking Results for a Sulfonamide Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | -8.2 | His94, His96, Thr199 |

| Dihydropteroate (B1496061) Synthase | -7.5 | Arg254, Lys221 |

This table shows hypothetical docking scores and interacting residues to illustrate the type of data obtained from such studies. Actual results would depend on the specific target protein and docking software used.

Prediction of Binding Modes and Affinities

Predictive computational models are essential for estimating the binding affinity and elucidating the specific orientation of ligands within a receptor's active site. For this compound and its analogues, these predictions are crucial for prioritizing compounds for synthesis and experimental testing. A more negative docking score generally indicates a higher predicted binding affinity. mdpi.com

Orexin-2 Receptor Ligands : In the development of selective OX2 receptor PET ligands, derivatives built from the this compound scaffold demonstrated high binding affinities. nih.gov Radioligand competition assays for two such derivatives, identified as compound 1 and compound 2, yielded inhibitory constant (Kᵢ) values of 3.6 nM and 2.2 nM, respectively. nih.gov These low nanomolar values signify a strong interaction with the target receptor. nih.gov

Antitubercular Targets : Molecular docking studies of hypothetical methylpyridine sulfonamide derivatives against antitubercular targets predicted strong binding. idosr.org The calculated binding affinities ranged from -7.2 to -12.2 kcal/mol, values which compare favorably to standard reference drugs and suggest a potent inhibitory potential. idosr.org

Antimalarial Ligands : Following a virtual screen against falcipain-2, synthesized dntb.gov.uanih.govsigmaaldrich.comtriazolo[4,3-a]pyridine sulfonamides were evaluated in vitro. mdpi.com The most promising compounds showed good antimalarial activity, with half-maximal inhibitory concentrations (IC₅₀) of 2.24 µM and 4.98 µM against P. falciparum. mdpi.com

P2Y12 Receptor Interactions : Advanced simulations of the P2Y12 receptor indicate that the membrane environment significantly modulates ligand binding, with stronger binding observed in more rigid membranes. mdpi.com These studies also revealed that ligand binding is systematically stronger to agonist-bound-like conformations of the receptor. mdpi.com General docking studies have shown that various sulfonamides readily fit into the antagonist-bound structure of P2Y12. researchgate.net

The predicted binding mode of this chemical class often involves key interactions. The nitrogen atom within the pyridine ring can function as a hydrogen bond acceptor, while the sulfonamide group itself provides both hydrogen bond donor (the -NH₂) and acceptor (the -SO₂) sites, facilitating a stable anchor within the active site of a target protein.

Table 2: Reported and Predicted Binding Affinities for this compound Derivatives

| Target | Derivative Class | Metric | Value |

|---|---|---|---|

| Orexin-2 Receptor | Novel PET Ligand (Compound 1) | Kᵢ | 3.6 nM nih.gov |

| Orexin-2 Receptor | Novel PET Ligand (Compound 2) | Kᵢ | 2.2 nM nih.gov |

| Antitubercular (PknB, KatG) | Hypothetical Picoline Sulfonamides | Binding Energy | -7.2 to -12.2 kcal/mol idosr.org |

| Falcipain-2 (P. falciparum) | Triazolopyridine Sulfonamide | IC₅₀ | 2.24 µM mdpi.com |

| Falcipain-2 (P. falciparum) | Triazolopyridine Sulfonamide | IC₅₀ | 4.98 µM mdpi.com |

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies provide a theoretical framework for understanding how modifications to a chemical structure, such as this compound, influence its biological activity. These computational analyses guide the rational design of more potent and selective molecules.

Antimalarial Agents : For a series of novel dntb.gov.uanih.govsigmaaldrich.comtriazolo[4,3-a]pyridine sulfonamides designed as antimalarial agents, a virtual library of 1561 compounds was investigated through virtual screening and molecular docking against the falcipain-2 enzyme. mdpi.com This large-scale computational effort allowed for the identification of key structural features that enhance activity. The synthesis and subsequent in vitro evaluation of 25 selected hits confirmed the predictive power of the in silico SAR. For instance, the compound 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- dntb.gov.uanih.govsigmaaldrich.comtriazolo[4,3-a]pyridine-6-sulfonamide was identified as a potent derivative with an IC₅₀ of 2.24 µM, providing clear SAR data on effective substitutions. mdpi.com

Antitubercular Agents : The design and in silico evaluation of picoline derivatives bearing sulfonamide moieties established a foundational SAR for antitubercular activity. idosr.org The studies demonstrated that the designed compounds exhibited favorable binding affinities against the target proteins PknB and KatG when compared to standard reference drugs, thereby validating the core scaffold as a promising starting point for SAR exploration. idosr.org

Carbonic Anhydrase Inhibitors : Although performed on the pyridine-3-sulfonamide (B1584339) isomer, SAR studies on carbonic anhydrase inhibitors offer transferable insights. Research involving the "click tailing" approach to modify the pyridine-3-sulfonamide scaffold at its 4-position revealed how different substituents dictate inhibitory potency and selectivity against various CA isoforms. mdpi.com Accompanying molecular docking studies explained these SAR findings, showing that the orientation of the substituted "tail" within the active site and the resulting hydrogen bond network were responsible for the observed differences in activity. mdpi.com This principle of using computational methods to rationalize how substitutions on the pyridine ring affect target binding is directly applicable to the this compound scaffold.

The primary structural elements of the this compound scaffold that are typically considered in SAR studies include the pyridine ring, which can participate in π-stacking interactions, the sulfonamide group, which is a critical hydrogen bonding moiety, and the methyl group, whose position influences the molecule's electronic properties and steric profile, thereby affecting binding affinity.

Table 3: Summary of In Silico SAR Findings for Pyridine Sulfonamide Derivatives

| Target Class | Core Scaffold | SAR Insights from In Silico Studies |

|---|---|---|

| Antimalarial | dntb.gov.uanih.govsigmaaldrich.comTriazolo[4,3-a]pyridine sulfonamide | Virtual screening of a 1561-compound library identified specific substitutions leading to enhanced activity against falcipain-2. mdpi.com |

| Antitubercular | Picoline (Methylpyridine) sulfonamide | Designed derivatives showed favorable binding affinities against PknB and KatG compared to reference drugs. idosr.org |

| Carbonic Anhydrase | Pyridine-3-sulfonamide | Docking studies rationalized how substitutions on the pyridine ring alter binding modes and inhibitory activity against different CA isoforms. mdpi.com |

Biological Activities and Mechanistic Investigations

Enzyme Inhibition Studies

The core structure of 3-Methylpyridine-2-sulfonamide, featuring a sulfonamide group attached to a methyl-substituted pyridine (B92270) ring, serves as a pharmacophore that allows for interaction with and inhibition of several key enzymes.

The sulfonamide group is a well-established zinc-binding function, making sulfonamide-containing compounds potent inhibitors of zinc-metalloenzymes like carbonic anhydrases (CAs). nih.gov Various derivatives of pyridine-3-sulfonamide (B1584339) have been synthesized and evaluated for their inhibitory activity against several human (h) CA isozymes, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.comnih.govmdpi.com

Studies on 4-substituted pyridine-3-sulfonamides have shown a broad range of inhibitory activity. For instance, some derivatives have demonstrated inhibition constants (Kᵢ) reaching into the nanomolar range, with values of 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. mdpi.com In other studies, pyrazolopyridine sulfonamides have also been investigated, showing Kᵢ values ranging from 58.8 to 8010 nM against hCA I and 5.6 to 7239 nM against hCA II. nih.gov While these findings highlight the potential of the pyridine sulfonamide scaffold as a source of CA inhibitors, specific inhibitory data for this compound against all four isozymes (hCA I, II, IX, and XII) is not extensively detailed in the currently available literature. One study involving proton transfer compounds derived from 2-amino-3-methylpyridine (B33374) did report inhibitory activity against hCA I and II. researchgate.net

Table 1: Inhibitory Activity of Representative Pyridine Sulfonamide Derivatives against Carbonic Anhydrase Isozymes

| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

| 4-Substituted Pyridine-3-Sulfonamides | >10,000 nM | 271.5 nM - >10,000 nM | 137.5 nM - 8154 nM | 91 nM - >10,000 nM |

| Pyrazolo[4,3-c]pyridine Sulfonamides | 58.8 nM - 8010 nM | 5.6 nM - 7329 nM | 79.6 nM - 907.5 nM | 34.5 nM - 713.6 nM |

Note: The data in this table represents the range of inhibitory constants for various derivatives of pyridine sulfonamides and not for this compound itself. The specific inhibitory activity of this compound may vary.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. researchgate.netmdpi.com Consequently, the development of inhibitors targeting this pathway is a major focus of anticancer drug discovery. The arylsulfonamide scaffold is recognized as a privileged structure in the design of PI3K/mTOR inhibitors. nih.gov

A series of sulfonamide methoxypyridine derivatives has been synthesized and evaluated as dual PI3K/mTOR inhibitors. mdpi.comnih.gov Within these series, some compounds have demonstrated potent inhibitory activity, with one derivative exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.22 nM against the PI3Kα isoform and 23 nM against mTOR. nih.gov Another study on dual pan-PI3K/mTOR inhibitors with a sulfonamide structure reported IC₅₀ values of 3.4 nM, 34 nM, 16 nM, and 1 nM for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, respectively, and 4.7 nM for mTOR. medchemexpress.com While these results underscore the potential of the broader class of sulfonamides, direct experimental data on the inhibitory activity of this compound on the PI3K/mTOR pathway is not specifically documented.

Sulfonamides exert their well-known antibacterial effects by acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. mdpi.comexcli.denih.gov By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides block the production of dihydropteroate, a precursor to folic acid, which is necessary for the synthesis of nucleic acids and subsequent cell division. nih.govnih.gov

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer progression. nih.govnih.gov The alpha isoform, Hsp90α, is particularly implicated in tumor cell survival and metastasis. Inhibition of Hsp90α is therefore considered a promising strategy for cancer therapy. nih.gov While various small molecule inhibitors of Hsp90 have been developed, the scientific literature does not currently contain specific studies or data on the inhibitory activity of this compound against Hsp90α.

The enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, are attractive targets for the development of new antibacterial agents. The Mur ligase family, including MurB, MurD, and MurE, are critical for the intracellular steps of peptidoglycan precursor assembly. nih.govnih.gov Research into inhibitors of these enzymes is ongoing, with some studies identifying novel inhibitors through virtual screening and chemical synthesis. For example, a dual inhibitor of MurD and MurE ligases from Escherichia coli and Staphylococcus aureus was identified with IC₅₀ values ranging from 6.4 to 180 µM. nih.gov However, there is no published research specifically investigating or reporting the inhibitory effects of this compound on MurB, MurD, or MurE.

Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum that plays a key role in the degradation of host hemoglobin, a process essential for parasite survival. frontiersin.orgnih.govrjsvd.com As such, it is considered a significant target for the development of new antimalarial drugs. nih.govrjsvd.com Various classes of compounds, including peptidyl vinyl sulfones and pyrimidine-tethered sulfonamide derivatives, have been investigated as falcipain-2 inhibitors. nih.govrsc.orgnih.gov For instance, some pyrimidine-based sulfonamide derivatives have shown inhibitory activity against falcipain-2 with IC₅₀ values in the low micromolar range (e.g., 4.1 µM and 5.4 µM). rsc.orgnih.gov Despite the investigation of related sulfonamide structures, there is currently no specific data available on the inhibitory activity of this compound against falcipain-2.

Other Relevant Enzyme Targets and Their Modulation

The biological activities of this compound and its derivatives are often attributed to their ability to interact with and modulate the function of various enzymes. The core structure, featuring a pyridine ring and a sulfonamide group, allows for interactions with multiple molecular targets. The sulfonamide group can mimic the structure of natural substrates, enabling it to block the active sites of enzymes and disrupt key biochemical pathways.

Key enzyme targets identified in research include:

Dihydropteroate Synthase (DHPS): A primary mechanism for the antimicrobial activity of sulfonamides involves the inhibition of dihydropteroate synthase. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the bacterial synthesis of folic acid, which is essential for bacterial growth.

Carbonic Anhydrases (CAs): Sulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. tandfonline.comekb.egresearchgate.net Certain pyridine-sulfonamide hybrids have shown inhibitory activity against specific isoforms like Carbonic Anhydrase IX (CAIX), which is often overexpressed in tumors and contributes to the tumor microenvironment. tandfonline.com The interaction typically involves the sulfonamide group binding to the zinc ion in the enzyme's active site. tandfonline.com

PI3K/mTOR Pathway: Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer cells. One such derivative demonstrated potent inhibitory activity against PI3Kα.

Lipoamide (B1675559) Dehydrogenase (Lpd): In the context of antimicrobial research, N-methylpyridine-3-sulfonamides, close structural relatives, have been identified as potent and species-selective inhibitors of Lipoamide dehydrogenase in Mycobacterium tuberculosis. nih.gov These inhibitors bind at the lipoamide channel of the enzyme. nih.gov

DapE: Inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) are being explored as potential antibiotics. Indoline sulfonamides have been identified as inhibitors that likely bind to the active site, with the sulfonamide group acting as a zinc-binding moiety. mdpi.com

Anticancer Research Applications

The sulfonamide scaffold is a key feature in a number of anticancer agents, and derivatives of this compound have been a subject of oncological research. ekb.egresearchgate.net Their mechanisms of action are varied, often involving the inhibition of signaling pathways crucial for cancer cell survival and proliferation. scispace.com

Derivatives of this compound have demonstrated significant potential in inhibiting the growth and proliferation of various cancer cells. researchgate.net Research has shown that these compounds can exert cytotoxic effects, leading to a reduction in cancer cell viability. mdpi.com For example, a derivative of N-methylpyridine-3-sulfonamide, BHMPS, was found to effectively inhibit the proliferation and metastasis of cancer cells. The antiproliferative activity is a key characteristic that makes this class of compounds promising for further development in oncology. Certain pyrimidine-sulfonamide hybrids have also shown excellent antiproliferative activity against breast cancer cell lines. nih.gov

A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. mdpi.comfrontiersin.org

Apoptosis Induction: Studies have shown that specific derivatives can trigger apoptosis by modulating the expression of key regulatory proteins. For instance, treatment with a derivative led to the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, tipping the balance towards cell death. frontiersin.org Another study on a novel methsulfonyl pyridine derivative, CK-3, also confirmed the induction of apoptosis through the regulation of Bax and Bcl-2 protein expression in hepatocellular carcinoma cells. frontiersin.org

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, forcing cancer cells to halt at specific phases. This disruption prevents them from dividing and proliferating. Depending on the specific derivative and the cancer cell type, arrest has been observed in different phases of the cell cycle, including G0/G1, S-phase, and G2/M. mdpi.comnih.govfrontiersin.orgnih.gov For example, certain sulfonamide-based derivatives of metformin (B114582) were found to arrest the cell cycle in the G0/G1 phase in MCF-7 cells. mdpi.com In contrast, other pyridine-sulfonamide hybrids have been shown to cause cell cycle arrest in the G2/M phase. nih.govfrontiersin.org

The anti-proliferative effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The activity is often dependent on the specific chemical structure of the derivative and the genetic makeup of the cancer cell.

Notable findings include:

MCF-7 (Breast Cancer): Derivatives have shown significant cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com One specific derivative demonstrated an IC₅₀ value of 130 nM. Another study on sulfonamide derivatives of metformin also reported cytotoxic activity against MCF-7 cells. mdpi.com Ruthenium complexes bearing related benzimidazole (B57391) ligands also showed pronounced activity against MCF-7 cells. researchgate.net

HCT-116 (Colon Cancer): A derivative of this compound was tested against the HCT-116 colon cancer cell line and showed significant cytotoxicity. Pyrimidine-sulfonamide hybrids also exhibited promising antiproliferative activity against HCT-116 cells. nih.gov

Other Cell Lines: While specific data for this compound against MeWo (melanoma), SK-BR-3 (breast cancer), and MG-63 (osteosarcoma) is not extensively detailed in the provided search results, related sulfonamide compounds have been tested against a broad spectrum of cancer cells. For instance, ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs significantly inhibited the invasiveness of A375 melanoma cells. researchgate.netnih.gov Research on novel sulfonamide-pyridine hybrids also reported cytotoxic activity against three different breast cancer cell lines. tandfonline.com

Table 1: Reported Anti-proliferative and Inhibitory Activities of this compound Derivatives

| Compound/Derivative Class | Target Cell Line / Enzyme | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| This compound Derivative | PI3Kα | 0.22 nM | |

| This compound Derivative | MCF-7 (Breast Cancer) | 130 nM | |

| Sulfonamide-Pyridine Hybrid (Compound 7) | Carbonic Anhydrase IX | 253 ± 12 nM | tandfonline.com |

| Pyrimidine-Sulfonamide Hybrid (Compound 17) | MDA-MB-231, MCF-7, T-47D (Breast) | 2.40–2.50 µM | nih.gov |

| Pyrimidine-Sulfonamide Hybrid (Compound 3a) | HCT-116 (Colon Cancer) | 5.66 µM | nih.gov |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer mechanisms of sulfonamides are not limited to enzyme inhibition and apoptosis induction; some derivatives interfere with fundamental cellular structures and processes like the microtubule network and DNA integrity.

Microtubule Disruption: Certain sulfonamides act as microtubule-destabilizing agents. csic.es They can bind to tubulin, the protein subunit of microtubules, at sites like the colchicine (B1669291) binding site. csic.es This interaction disrupts the dynamic process of microtubule assembly and disassembly, which is critical for forming the mitotic spindle during cell division. The result is a failure of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. csic.es

DNA Interaction: The interaction of metal complexes of sulfonamides with DNA has also been explored. A nickel(II) complex incorporating sulfadiazine (B1682646) and 3-methyl pyridine was synthesized and studied for its DNA binding affinity. nih.gov Such studies, often involving techniques like UV-Vis absorbance titration and viscosity measurements, help to understand if a compound can directly interact with and potentially damage cancer cell DNA, representing another avenue for anticancer activity. nih.gov

Antimicrobial and Antiviral Properties

Beyond their anticancer applications, this compound and related heterocyclic sulfonamides have been investigated for their potential to combat microbial and viral infections. acs.orgmdpi.comepslibrary.at The sulfonamide group is a well-established pharmacophore in antimicrobial drugs. ekb.eg

Antimicrobial Activity: this compound and its derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Their primary mode of action is the inhibition of dihydropteroate synthase, which blocks the folic acid synthesis pathway necessary for bacterial survival. Studies have demonstrated that derivatives can exhibit varying degrees of efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. The antibacterial potential of some derivatives has been found to be comparable to established antibiotics.

Antiviral Properties: Research has also extended into the antiviral potential of pyridine-based N-sulfonamides. In one study, newly synthesized pyridine derivatives were evaluated for their ability to inhibit viral replication. acs.org Two compounds, 15c and 15d, showed a greater than 50% reduction in viral activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org The mechanism for this antiviral action was linked to the inhibition of the Hsp90α protein. acs.org Other sulfonamide derivatives have shown activity against a range of viruses, including influenza viruses. mdpi.com

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial properties, exhibiting activity against a range of both Gram-positive and Gram-negative bacteria. Research into novel sulfonamide derivatives has revealed their potential in combating challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Some of these compounds have shown significant efficacy, with minimum inhibitory concentrations (MICs) recorded as low as 3.91 μM. The core structure, featuring a pyridine ring, a methyl group, and a sulfonamide moiety, is a key contributor to its broad-spectrum antibacterial action. Studies have confirmed its inhibitory effects on common pathogens such as Staphylococcus aureus and Escherichia coli.

The antibacterial efficacy of sulfonamides is well-established, and they are known to be effective against various Gram-positive and certain Gram-negative bacteria. nih.gov While effective against bacteria like Klebsiella, Salmonella, and Enterobacter species, sulfonamides generally show no inhibitory activity against Pseudomonas aeruginosa and Serratia species. nih.gov The introduction of a sulfa drug component to a pyridine ring system has been shown to enhance both antibacterial and antifungal activities. researchgate.net

Recent developments have produced novel compounds with potent activity against drug-resistant Gram-positive bacteria, including MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant Enterococcus (VRE). google.com For instance, one promising compound demonstrated significant in vitro activity against multiple clinical isolates of MRSA and was also effective in an in vivo murine wound infection model. google.com Another study reported a new class of small molecules with a MIC of 2 μg/mL against MRSA and VISA. frontiersin.org

Interactive Table: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent activity, MICs as low as 3.91 μM | |

| Staphylococcus aureus | Inhibitory activity | nih.gov |

| Escherichia coli | Inhibitory activity | nih.gov |

| Gram-Positive Bacteria | Broad-spectrum activity | nih.gov |

| Gram-Negative Bacteria | Activity against certain strains | nih.gov |

| Pseudomonas aeruginosa | No inhibitory activity | nih.gov |

| Serratia species | No inhibitory activity | nih.gov |

| Vancomycin-Intermediate S. aureus (VISA) | Potent activity, MIC of 2 μg/mL | google.comfrontiersin.org |

Antifungal Activity

The versatile scaffold of pyridine-3-sulfonamide has been a foundation for developing compounds with significant antifungal properties. mdpi.com By combining this structure with known antifungally active groups like 1,2,4-triazoles, researchers have synthesized novel derivatives with promising activity. mdpi.com The attachment of sulfa drugs to a pyridine ring system has been shown to result in higher antifungal and antibacterial activities. researchgate.net

Studies have demonstrated that certain pyridine-based sulfa drugs exhibit notable activity against pathogenic fungi such as Aspergillus flavus and Aspergillus niger. researchgate.net In one study, a cyclohexathienopyrimidine–sulfadiazine hybrid showed the best antifungal activity among its series, with MIC values of 62.5 µg/mL and 125 µg/mL against Candida albicans and C. parapsilosis, respectively. mdpi.com Another compound, incorporating sulfamethoxazole, displayed even higher antifungal activity against Candida albicans and Candida parapsilosis, with MIC values of 31.25 µg/mL and 62.5 µg/mL, respectively. mdpi.com

Antiviral Activity

The sulfonamide framework has been explored for its potential in developing antiviral agents. Research has shown that derivatives incorporating this structure can exhibit activity against a variety of viruses. For instance, some sulfonamide derivatives have demonstrated a significant reduction in the viral load of Herpes Simplex Virus Type 1 (HSV-1), with some compounds achieving a 70–90% reduction. mdpi.com These compounds also showed a reduction in viral activity of over 50% against Coxsackievirus B4 (CBV4). mdpi.com